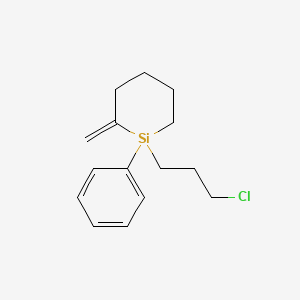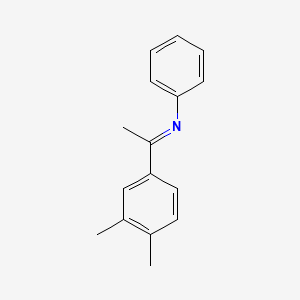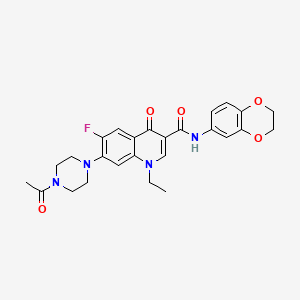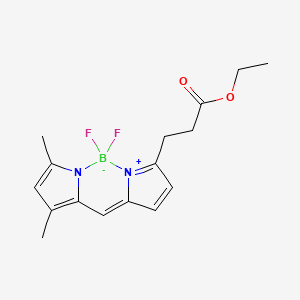
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C9H15ClN4O and a molecular weight of 230.69 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride typically involves several steps. One common method includes the reaction of 2-chloropyrimidine with morpholine to form 2-(morpholin-4-yl)pyrimidine. This intermediate is then reacted with formaldehyde and ammonium chloride to yield this compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.
Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
科学研究应用
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
作用机制
The mechanism of action of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by interacting with receptor binding sites .
The pathways involved in its mechanism of action depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it may interfere with the enzyme’s catalytic activity, thereby affecting the metabolic pathways regulated by that enzyme .
相似化合物的比较
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride can be compared with other similar compounds, such as:
2-(Morpholin-4-yl)pyrimidine: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
4-(Pyrimidin-2-yl)morpholine: Another related compound with a similar morpholine and pyrimidine structure.
Pyrido[2,3-d]pyrimidin-5-one: This compound has a fused pyrimidine ring system and exhibits different biological activities compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a distinct set of biological targets and exhibit unique chemical reactivity .
属性
CAS 编号 |
1196155-79-9 |
|---|---|
分子式 |
C9H15ClN4O |
分子量 |
230.69 g/mol |
IUPAC 名称 |
(5-morpholin-4-ylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N4O.ClH/c10-5-9-11-6-8(7-12-9)13-1-3-14-4-2-13;/h6-7H,1-5,10H2;1H |
InChI 键 |
KUFOETUCYGIFBH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CN=C(N=C2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)
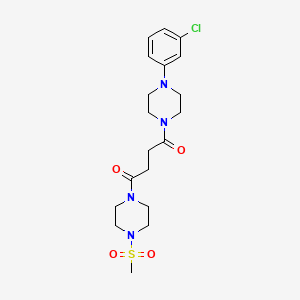
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)

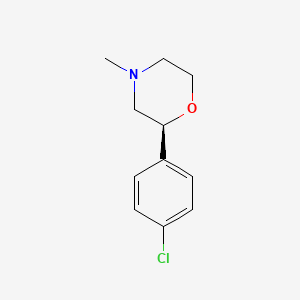
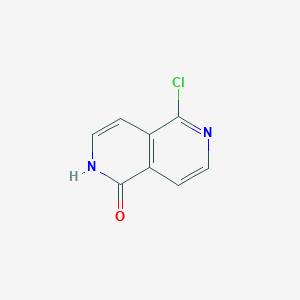
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12635982.png)

![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
